molecular formula C19H22N2O2 B11176115 4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide

4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide

Cat. No.: B11176115
M. Wt: 310.4 g/mol
InChI Key: KHQUZXQPXLILLE-UHFFFAOYSA-N
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Description

4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with a 2-methylpropanoyl group and a 2-phenylethyl group. It has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

The synthesis of 4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide typically involves the reaction of 4-aminobenzamide with 2-methylpropanoyl chloride and 2-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide can be compared with other benzamide derivatives, such as:

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C19H22N2O2/c1-14(2)18(22)21-17-10-8-16(9-11-17)19(23)20-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

KHQUZXQPXLILLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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